molecular formula C10H19NO4S B13253584 Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate

Cat. No.: B13253584
M. Wt: 249.33 g/mol
InChI Key: IAFLVBRCGXVVGZ-UHFFFAOYSA-N
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Description

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate is a sulfonamide-containing ester derivative with a piperidine moiety. Its structure comprises a methyl propanoate backbone linked to a methanesulfonyl group, which is further substituted with a piperidin-3-yl group. This compound is of interest in medicinal chemistry due to the combination of a sulfonyl group (imparting metabolic stability and hydrogen-bonding capacity) and the piperidine ring (a common pharmacophore in bioactive molecules).

Key structural features:

  • Methyl ester group: Enhances lipophilicity, influencing membrane permeability and metabolic stability.
  • Piperidin-3-yl substitution: Introduces a basic nitrogen atom, which may interact with biological targets or influence solubility in protonated forms.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-(piperidin-3-ylmethylsulfonyl)propanoate

InChI

InChI=1S/C10H19NO4S/c1-15-10(12)4-6-16(13,14)8-9-3-2-5-11-7-9/h9,11H,2-8H2,1H3

InChI Key

IAFLVBRCGXVVGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and subsequent esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Piperidine with Methanesulfonyl Chloride: Piperidine is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-3-yl methanesulfonate.

    Esterification: The intermediate is then esterified with methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents/Modifications Molecular Weight Notable Features Reference
Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate Piperidin-3-yl, methanesulfonyl, methyl ester ~265.3 (estimated) Combines sulfonyl and piperidine motifs; potential CNS activity due to piperidine.
Ethyl 3-(methylsulfonyl)propanoate Ethyl ester, methanesulfonyl 180.22 Simpler structure; lacks piperidine; used as a synthetic intermediate.
Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate 3-Aminopyridin-2-yl, sulfanyl, methyl ester 212.27 Sulfanyl group instead of sulfonyl; pyridine ring may confer redox activity.
Methyl 3-(piperidin-4-yl)propanoate Piperidin-4-yl, methyl ester ~171.2 (estimated) Positional isomer (4-yl vs. 3-yl); altered steric and electronic properties.
Methyl 3-(4-aminophenyl)propanoate 4-Aminophenyl, methyl ester 193.22 Aromatic amine group; potential for dye or polymer synthesis.

Table 2: Physicochemical and Functional Differences

Property/Feature Target Compound Ethyl 3-(methylsulfonyl)propanoate Methyl 3-(piperidin-4-yl)propanoate Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate
Solubility Moderate (polar groups + piperidine) High (simpler ester) Low (hydrophobic piperidine) Moderate (sulfanyl and pyridine)
Reactivity Sulfonyl group may undergo nucleophilic attack Stable sulfonyl ester Basic piperidine may protonate Sulfanyl group prone to oxidation
Biological Potential Enzyme inhibition (speculative) Intermediate in organic synthesis CNS-targeting candidate Possible antioxidant or metal-chelating activity

Key Findings from Comparative Analysis

Piperidin-3-yl derivatives may exhibit enhanced interaction with chiral biological targets due to spatial orientation .

Sulfonyl vs. Sulfanyl Groups: The methanesulfonyl group in the target compound provides greater metabolic stability compared to the sulfanyl group in Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate, which is susceptible to oxidative degradation .

Ester Chain Variations: Ethyl 3-(methylsulfonyl)propanoate () lacks the piperidine moiety, making it less pharmacologically relevant but more suitable for industrial applications (e.g., polymer precursors).

Aromatic vs. Aliphatic Amines: Methyl 3-(4-aminophenyl)propanoate () contains an aromatic amine, which is advantageous in materials science but less favorable for blood-brain barrier penetration compared to aliphatic amines like piperidine.

Research and Industrial Implications

  • Medicinal Chemistry : The target compound’s piperidine-sulfonyl combination aligns with motifs seen in protease inhibitors or neurotransmitter modulators. Further studies could explore its affinity for serotonin or dopamine receptors .
  • Synthetic Utility: Ethyl 3-(methylsulfonyl)propanoate () is a valuable intermediate for preparing sulfonamide-linked polymers or agrochemicals due to its stability and low cost .
  • Market Trends: Methyl 3-(4-aminophenyl)propanoate () has a growing market in dyes and pharmaceuticals, suggesting that the target compound could find niche applications if scaled efficiently .

Limitations and Contradictions in Evidence

  • Purity and Stability: Compounds like Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate () are reported as liquids at room temperature, raising questions about storage stability compared to crystalline sulfonyl analogs .

Biological Activity

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, a methanesulfonyl group, and an ester functional group. Its molecular formula is C12H19N1O4SC_{12}H_{19}N_{1}O_{4}S with a molecular weight of approximately 273.35 g/mol. The presence of the piperidine moiety enhances its potential interactions with biological targets, while the sulfonyl group contributes to its chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, which may influence their functionality. This interaction can lead to various biochemical effects, including modulation of metabolic pathways and the formation of active metabolites.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound could effectively interact with specific protein targets, suggesting potential applications in drug development. For instance, it has been shown to modulate the activity of enzymes involved in metabolic processes.
  • Metabolic Transformations : The compound undergoes metabolic transformations that lead to the formation of active metabolites. These metabolites may exert distinct biological effects that warrant further investigation into their therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure FeaturesBiological ActivityReferences
This compoundPiperidine ring, Methanesulfonyl groupPotential nNOS inhibition, Modulation of metabolic pathways
Methyl 3-(piperidin-4-yl)methanesulfonylpropanoateSimilar structure but different piperidine substitutionNeuroprotective effects via nNOS inhibition
Other sulfonamide derivativesVarying alkyl chains and functional groupsAnti-inflammatory and analgesic properties

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